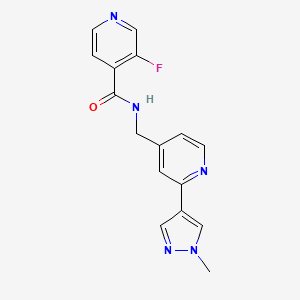

3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is also known as BLU-667 or Pralsetinib . It is a potent and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET . It has effective inhibitory activity against some common RET (c-RET) oncogenic mutations .

Synthesis Analysis

Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C27H32FN9O2 and a molecular weight of 533.6 . More detailed structural analysis may be found in specific scientific literature .Chemical Reactions Analysis

The compound has been found to selectively inhibit RET signaling in cancer cells with RET mutations . More detailed information about its chemical reactions can be found in the referenced literature .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of ≥ 100 mg/mL (187.41 mM), but is insoluble in water . The predicted pKa is 14.33±0.10 .Applications De Recherche Scientifique

- Targeting RET Kinase : Recent studies have explored the potential of this compound as a RET kinase inhibitor. RET (rearranged during transfection) is implicated in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide has demonstrated selective inhibition of RET signaling in cancer cells with RET mutations .

- In Vivo Efficacy : In animal models, this compound effectively suppressed tumor growth driven by various RET mutations and fusions, without inhibiting VEGFR2 (vascular endothelial growth factor receptor 2) activity .

- Leishmaniasis and Malaria : Pyrazole-bearing compounds, like our target molecule, have shown potent antileishmanial and antimalarial effects. Although specific studies on this compound are limited, its structural features suggest potential activity against protozoan parasites .

- Antipromastigote Activity : A molecular simulation study highlighted the in vitro antipromastigote activity of a related compound. The binding pattern of this compound in the active site of LmPTR1 (a Leishmania enzyme) was characterized by favorable binding energy, suggesting potential efficacy .

- Imidazole Core : Imidazole, the core structure of our compound, plays a crucial role in drug development. It is present in various natural products (e.g., histidine, purine, and histamine) and commercially available drugs. These drugs include antihistaminics, antivirals, antiulcer agents, and antiprotozoals .

- Derivatives of 1,3-Diazole : The derivatives of 1,3-diazole (imidazole) exhibit diverse biological activities. These include antibacterial, antifungal, and antioxidant effects. While specific data on our compound are scarce, its imidazole moiety suggests potential antimicrobial properties .

- Addressing AMR : Given the rising challenges of antimicrobial resistance (AMR), novel drugs are urgently needed. Heterocyclic compounds, including imidazole derivatives, offer promising avenues for overcoming AMR .

Anticancer Research

Antiparasitic Activity

Molecular Simulation Studies

Drug Development

Antibacterial and Antifungal Properties

Drug Resistance and Novel Therapies

Mécanisme D'action

Target of Action

The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing the uptake of glucose by cells .

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting that it can be absorbed and distributed into cells

Result of Action

The result of the compound’s action is the inhibition of glucose uptake by cells . This can lead to a disruption in the energy metabolism of the cells, potentially leading to cell death. This makes the compound potentially useful in the treatment of diseases such as cancer, where cancer cells often rely heavily on glucose for their energy needs.

Safety and Hazards

Propriétés

IUPAC Name |

3-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c1-22-10-12(8-21-22)15-6-11(2-5-19-15)7-20-16(23)13-3-4-18-9-14(13)17/h2-6,8-10H,7H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUMMPHDIXBNAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=C(C=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2443516.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B2443520.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2443522.png)

![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B2443523.png)

![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide](/img/structure/B2443524.png)

![1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2443528.png)

![1-(benzotriazol-1-ylmethyl)-N-[(E)-2-phenylprop-1-enyl]pyridin-2-imine](/img/structure/B2443529.png)

![ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2443534.png)

![4-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B2443535.png)